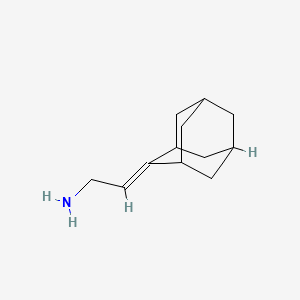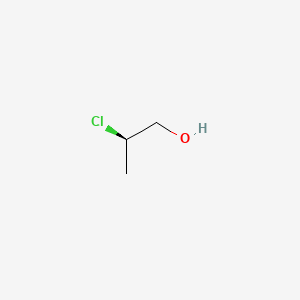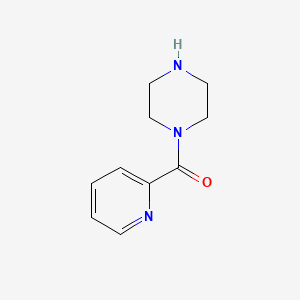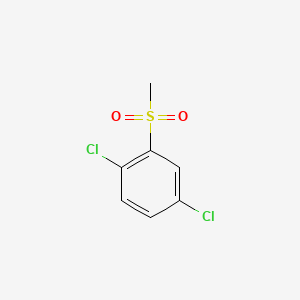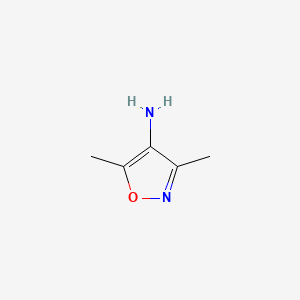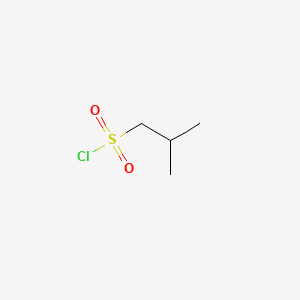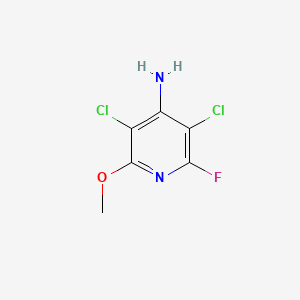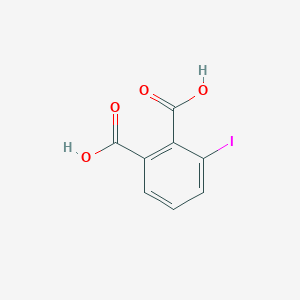
3-碘代邻苯二甲酸
概述
描述
3-Iodophthalic acid is an organic compound with the molecular formula C₈H₅IO₄. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its unique properties and is used in various chemical reactions and applications .
科学研究应用
3-Iodophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of various iodinated compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
准备方法
3-Iodophthalic acid can be synthesized through several methods. One common method involves the iodination of phthalic acid. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom into the phthalic acid molecule. The reaction conditions often include heating and stirring to ensure complete iodination .
In industrial settings, the production of 3-Iodophthalic acid can involve more advanced techniques, such as microchannel reactors. These reactors offer advantages like improved reaction selectivity, reduced reaction time, and minimized formation of isomers. The process involves dissolving the reactants in a low-boiling-point organic solvent, mixing them in a micro mixer, and allowing the reaction to occur in a microchannel reactor .
化学反应分析
3-Iodophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in 3-Iodophthalic acid can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The carboxylic acid groups in 3-Iodophthalic acid can be oxidized to form corresponding anhydrides or other oxidized products. Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: The compound can be reduced to form phthalic acid or other reduced derivatives using reducing agents like lithium aluminum hydride.
作用机制
The mechanism of action of 3-Iodophthalic acid involves its ability to participate in various chemical reactions due to the presence of the iodine atom and carboxylic acid groups. The iodine atom can act as a leaving group in substitution reactions, while the carboxylic acid groups can undergo oxidation or reduction. These properties make it a versatile compound in organic synthesis .
相似化合物的比较
3-Iodophthalic acid can be compared with other iodinated phthalic acids, such as:
4-Iodophthalic acid: Similar in structure but with the iodine atom at the 4-position instead of the 3-position.
3,6-Diiodophthalic acid: Contains two iodine atoms at the 3 and 6 positions, offering different reactivity and applications.
3-Iodobenzoic acid: A simpler structure with only one carboxylic acid group, making it less versatile in some reactions.
3-Iodophthalic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
属性
IUPAC Name |
3-iodophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPVERUJGFNNRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285629 | |
| Record name | 3-iodophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-34-4 | |
| Record name | 6937-34-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-iodophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10285629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 3-Iodophthalic acid?
A1: Understanding the crystal structure of a molecule like 3-Iodophthalic acid is crucial for various reasons. [] The study you provided determined that 3-Iodophthalic acid crystallizes in the triclinic crystal system, specifically the P1̄ space group. [] This knowledge is essential for predicting its physical properties, such as melting point, solubility, and stability, which can influence its applications in different chemical reactions or formulations. Additionally, knowing the exact arrangement of atoms within the crystal lattice can provide insights into its potential reactivity and interactions with other molecules.
Q2: What is a key application of 3-Iodophthalic acid, and how is it synthesized efficiently?
A2: 3-Iodophthalic acid serves as a critical intermediate in synthesizing flubendiamide, a potent insecticide. [] A significant development in its synthesis is the implementation of a one-pot method starting from 3-nitrophthalic acid. [] This streamlined approach involves reduction and diazotization reactions, achieving a high yield of 89.5% with a purity greater than 98.0%. [] The study further explored optimizing reaction conditions such as temperature, reactant ratios, and reaction time to enhance the efficiency of this synthesis. [] This efficient synthesis route makes 3-Iodophthalic acid a more accessible and cost-effective precursor for producing flubendiamide and potentially other valuable compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
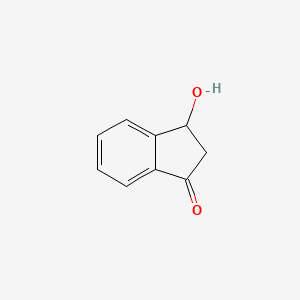
![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
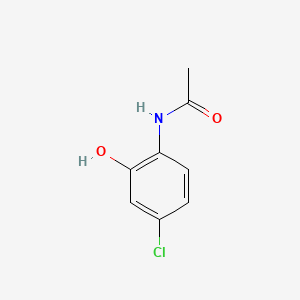
![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)

